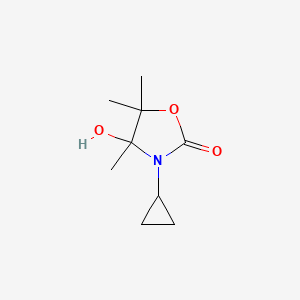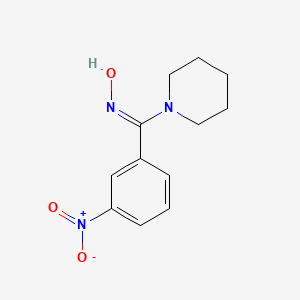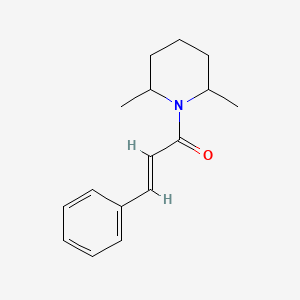
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine, also known as HPPH, is a chemical compound used in scientific research. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression and cell division. HPPH has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions.
Wirkmechanismus
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine exerts its effects by inhibiting HDAC enzymes, which play a crucial role in gene expression and cell division. By inhibiting HDACs, this compound promotes the acetylation of histones, leading to changes in gene expression and cell differentiation. This can result in the induction of apoptosis in cancer cells and the suppression of inflammation and oxidative stress in other conditions.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, it induces apoptosis and inhibits tumor growth by promoting cell cycle arrest and DNA damage. In neurodegenerative diseases, it has been shown to protect against oxidative stress and neuroinflammation, leading to improved cognitive function. This compound has also been shown to have anti-inflammatory and anti-atherosclerotic effects in cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has several advantages for use in lab experiments, including its high purity and potency as an HDAC inhibitor. However, it can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of this compound can be cell type-specific and may require optimization of experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is in investigating the use of this compound in combination with other drugs or therapies for improved efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of this compound in various diseases and to determine its safety and efficacy in clinical trials.
Synthesemethoden
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine can be synthesized using a multi-step process involving the reaction of piperidine with nitrobenzaldehyde, followed by reduction and cyclization reactions. The resulting compound is then hydroxylated using a palladium-catalyzed reaction to yield this compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in cardiovascular and inflammatory conditions.
Eigenschaften
IUPAC Name |
(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-13-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)15(17)18/h4-7,16H,1-3,8-9H2/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNGPWZIKLRFDN-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)



![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)

![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)

![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)


![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)